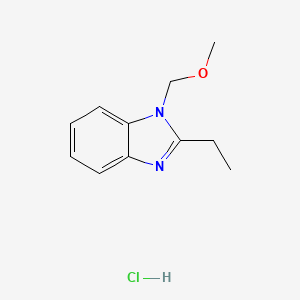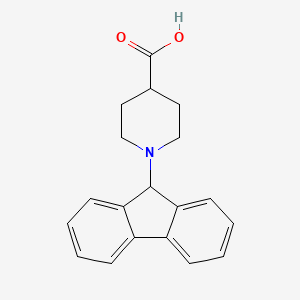![molecular formula C11H13N3O2S2 B7452748 N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B7452748.png)
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide, also known as AM-114, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been investigated for its ability to modulate certain biological pathways.
Mécanisme D'action
The mechanism of action of N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the modulation of certain biological pathways. In cancer, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. In inflammation, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the activity of certain transcription factors that are involved in the production of inflammatory cytokines. In neurological disorders, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its ability to modulate the activity of certain neurotransmitter systems, such as the dopamine system.
Biochemical and Physiological Effects
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects in various systems. In cancer, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer cell growth. In inflammation, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain transcription factors that are involved in the production of these cytokines. In neurological disorders, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its ability to modulate the activity of certain neurotransmitter systems, such as the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has several advantages for lab experiments, including its ability to inhibit the growth and survival of cancer cells, reduce the production of inflammatory cytokines, and modulate certain neurotransmitter systems. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its potential toxicity. Further research is needed to fully understand the biological pathways that are modulated by N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide and to develop more effective therapeutic strategies for its use in various diseases. Additionally, further studies are needed to determine the potential toxicity of N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide and to develop strategies to minimize its toxicity in clinical settings.
Méthodes De Synthèse
The synthesis of N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(aminosulfonyl)aniline to form the final product, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide.
Applications De Recherche Scientifique
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to the inflammatory response. In neurological disorders, N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been investigated for its ability to modulate certain neurotransmitter systems, such as the dopamine system.
Propriétés
IUPAC Name |
N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7-10(13-11(12)17-7)8-3-5-9(6-4-8)14-18(2,15)16/h3-6,14H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEHTRNVWDXNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7452691.png)
![2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452703.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B7452726.png)
![N-benzyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B7452734.png)




![[4-[5-(4-Chlorophenyl)triazol-1-yl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7452756.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)